2-Methylhexan-1-ol

Boiling point Volatility Distillation

2-Methylhexan-1-ol (2-methyl-1-hexanol) is a branched C7 primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. The compound exists as a racemic mixture, with the (R)-enantiomer serving as a critical chiral building block in pharmaceutical synthesis.

Molecular Formula C7H16O
Molecular Weight 116.20 g/mol
CAS No. 61949-26-6
Cat. No. B7821968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylhexan-1-ol
CAS61949-26-6
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Structural Identifiers
SMILESCCCCC(C)CO
InChIInChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3
InChIKeyLCFKURIJYIJNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhexan-1-ol (CAS 61949-26-6) – Physicochemical and Application Profile for Sourcing Decisions


2-Methylhexan-1-ol (2-methyl-1-hexanol) is a branched C7 primary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol [1]. The compound exists as a racemic mixture, with the (R)-enantiomer serving as a critical chiral building block in pharmaceutical synthesis [2]. As a member of the heptanol isomer family, 2-methylhexan-1-ol exhibits distinct physicochemical properties relative to its linear and positional analogs, directly impacting its suitability for specific industrial and research applications .

2-Methylhexan-1-ol: Why In-Class Substitution Without Verification Compromises Performance


Heptanol isomers and related branched alcohols are not functionally interchangeable. Even among C7 alcohols with identical molecular weights (116.20 g/mol), subtle variations in methyl group position or carbon chain branching profoundly alter boiling point, vapor pressure, lipophilicity, and chromatographic behavior [1]. For instance, 2-methylhexan-1-ol exhibits a boiling point 15.6°C lower than linear 1-heptanol and a LogP value 0.18 units lower, translating to different evaporation rates and partitioning behavior in biphasic systems . These differences are not merely incremental; they determine whether a compound performs as intended in a specific solvent system, chromatographic method, or synthetic pathway. Substituting 2-methylhexan-1-ol with a generic 'C7 alcohol' without confirming the precise isomeric identity risks assay failure, altered reaction kinetics, or unexpected safety hazards [2].

2-Methylhexan-1-ol (61949-26-6) – Quantified Differentiation Against Analogs for Informed Procurement


Boiling Point and Volatility Profile: 2-Methylhexan-1-ol vs. Linear 1-Heptanol

2-Methylhexan-1-ol exhibits a significantly lower boiling point compared to linear 1-heptanol. This property is critical for applications requiring lower distillation temperatures or faster solvent removal.

Boiling point Volatility Distillation Solvent selection

Vapor Pressure and Evaporation Rate: 2-Methylhexan-1-ol vs. 1-Heptanol

The vapor pressure of 2-methylhexan-1-ol is more than double that of linear 1-heptanol at 25°C, indicating a substantially higher volatility and evaporation rate.

Vapor pressure Evaporation rate Coatings Volatility

Lipophilicity (LogP): Impact on Partitioning and Bioavailability

2-Methylhexan-1-ol is measurably less lipophilic than both linear 1-heptanol and the bulkier branched analog 2-ethylhexan-1-ol. This difference in LogP influences its behavior in biphasic systems and its potential for passive membrane permeation.

LogP Lipophilicity Partition coefficient ADME Solubility

Kovats Retention Index for Unambiguous Chromatographic Identification

2-Methylhexan-1-ol possesses a unique Kovats retention index that differentiates it from other C7 alcohols, enabling its specific identification in complex mixtures by GC analysis without the need for pure reference standards for each isomer. [1] [2] [3]

Gas chromatography Kovats index Retention index Analytical chemistry Quality control

Flash Point and Safety Classification: Handling and Storage Implications

2-Methylhexan-1-ol has a lower flash point compared to linear 1-heptanol and the higher-molecular-weight 2-ethylhexan-1-ol, placing it in a different flammability classification.

Flash point Flammability Safety Storage Transportation

Chiral Pharmaceutical Intermediate: The (R)-Enantiomer in GS-9688 (Selgantolimod)

The (R)-enantiomer of 2-methylhexan-1-ol is an essential chiral building block in the synthesis of GS-9688 (Selgantolimod), a selective oral Toll-like receptor 8 (TLR8) agonist in clinical development for chronic hepatitis B. The specific stereochemistry of the 2-methylhexan-1-ol moiety is critical for the compound's potency and selectivity. [1]

Chiral synthesis TLR8 agonist Pharmaceutical intermediate Hepatitis B Immunomodulation

2-Methylhexan-1-ol (61949-26-6) – Evidence-Backed Application Scenarios for Targeted Use


Accelerated Drying in Coatings, Inks, and Cleaning Formulations

Due to its vapor pressure of 0.8 mmHg at 25°C—over twice that of 1-heptanol—2-methylhexan-1-ol is the preferred alcohol when faster evaporation and reduced dry-to-touch times are required . This property is particularly advantageous in high-speed printing inks, industrial cleaning agents where residue must be minimized, and protective coatings applied in fast-paced manufacturing environments. Substituting with 1-heptanol (0.3 mmHg) would significantly extend drying times and potentially compromise throughput.

Preparative Chromatography and Analytical Reference Standard

With a distinct Kovats retention index of 915 on non-polar columns, 2-methylhexan-1-ol is readily distinguishable from other C7 alcohols (e.g., 1-heptanol at 955-970; 3-methylhexan-1-ol at 895) [1]. This makes it a reliable internal standard or reference compound for gas chromatography method development and quality control, especially in the analysis of essential oils, fragrances, or complex reaction mixtures where multiple alcohol isomers may co-elute.

Synthesis of Chiral TLR8 Agonists and Related Immunomodulators

The (R)-enantiomer of 2-methylhexan-1-ol is a key intermediate in the synthesis of GS-9688 (Selgantolimod), a clinical-stage TLR8 agonist for chronic hepatitis B [2]. For medicinal chemistry teams exploring structure-activity relationships around TLR8 or developing new immunomodulatory agents, procurement of the correct enantiomer is non-negotiable. The racemic mixture may also serve as a starting material for resolution studies or as a comparator in chiral assay development.

Low-Temperature Distillation and Solvent Recovery Processes

2-Methylhexan-1-ol's boiling point of 161.3°C is 15.6°C lower than that of 1-heptanol, and nearly 23°C lower than 2-ethylhexan-1-ol . This lower boiling point enables more energy-efficient distillation and solvent recovery, and is particularly beneficial when working with thermally labile compounds that might degrade at the higher temperatures required for other C7 alcohols. Process engineers seeking to reduce energy costs or minimize thermal stress on products should prioritize 2-methylhexan-1-ol over higher-boiling analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylhexan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.